N-Methoxy-N-methyl-1-benzofuran-2-carboxamide
Overview
Description
Preparation Methods
The synthesis of N-Methoxy-N-methyl-1-benzofuran-2-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of o-hydroxyacetophenones or o-hydroxybenzyl ketones.
Cyclization: These starting materials undergo cyclization under basic conditions to form the benzofuran ring.
Industrial production methods often involve optimizing these steps to achieve high yields and purity, utilizing advanced techniques such as transition-metal catalysis and proton quantum tunneling to minimize side reactions and improve efficiency .
Chemical Reactions Analysis
N-Methoxy-N-methyl-1-benzofuran-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzofuran-2-carboxylic acids.
Reduction: Reduction reactions can convert the carboxamide group to amines or alcohols.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the benzofuran ring, enhancing its biological activity.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles such as halogens and nitro groups . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-Methoxy-N-methyl-1-benzofuran-2-carboxamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-Methoxy-N-methyl-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s benzofuran ring structure allows it to bind to various enzymes and receptors, inhibiting their activity and exerting its biological effects . For example, it may inhibit key enzymes involved in cancer cell proliferation or bacterial growth, leading to its therapeutic effects .
Comparison with Similar Compounds
N-Methoxy-N-methyl-1-benzofuran-2-carboxamide can be compared with other benzofuran derivatives, such as:
Psoralen: Used in the treatment of skin diseases like psoriasis.
8-Methoxypsoralen: Another benzofuran derivative with similar applications.
Angelicin: Known for its anticancer properties.
Properties
IUPAC Name |
N-methoxy-N-methyl-1-benzofuran-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-12(14-2)11(13)10-7-8-5-3-4-6-9(8)15-10/h3-7H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZBLAOKKWJOABJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1=CC2=CC=CC=C2O1)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00668265 | |
Record name | N-Methoxy-N-methyl-1-benzofuran-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00668265 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
819073-54-6 | |
Record name | N-Methoxy-N-methyl-2-benzofurancarboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=819073-54-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Methoxy-N-methyl-1-benzofuran-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00668265 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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